Method of Application: The specific methods of application can vary greatly depending on the reaction.
Results: The outcomes of these reactions can also vary greatly.
Application: 2,2,4,4-Tetramethyl-3-pentanone imine is known for its unique chemical properties.
Method of Application: The compound’s structure can be viewed using Java or Javascript.
Application: 2,2,4,4-Tetramethyl-3-pentanone Imine is used in the production of dyes and metabolites.
Method of Application: The specific methods of application can vary greatly depending on the type of dye or metabolite being produced.
Results: The outcomes of these production uses can also vary greatly.
2,2,4,4-Tetramethyl-3-pentanone imine is a stable aliphatic imine with the molecular formula and a molecular weight of approximately 141.26 g/mol. This compound is characterized by its colorless liquid state and a boiling point of around 164 °C . It is known for its unique chemical properties, making it a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules and as a precursor for various chemical compounds.
There is no documented research on the mechanism of action of 2,2,4,4-Tetramethyl-3-pentanone imine in biological systems.
The major products formed from these reactions include pivalonitrile from oxidation, corresponding amines from reduction, and various complex organic molecules from substitution reactions.
2,2,4,4-Tetramethyl-3-pentanone imine can be synthesized through the reaction of 2,2,4,4-tetramethyl-3-pentanone with ammonia or primary amines under controlled conditions. In industrial settings, production methods are optimized for higher yields and purity using techniques like continuous flow reactors and advanced purification methods .
This compound has several applications across various fields:
While specific studies on the interaction of 2,2,4,4-tetramethyl-3-pentanone imine within biological systems are scarce, its reactivity suggests potential interactions with various organic compounds. The hydrolysis of tert-butyl chloride to produce tert-butanol indicates that this compound may play a role in specific chemical pathways relevant to organic synthesis .
When comparing 2,2,4,4-tetramethyl-3-pentanone imine with similar compounds in terms of structure and reactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2-Dimethylpropanal | Aldehyde structure; used in organic synthesis. | |
| 3-Pentanone | Ketone; versatile reagent in organic chemistry. | |
| 2-Methyl-3-pentanone | Ketone; used as a solvent and intermediate. | |
| 2-Hexanone | Ketone; used in industrial applications. |
The uniqueness of 2,2,4,4-tetramethyl-3-pentanone imine lies in its bulky structure which enhances its stability and reactivity compared to simpler ketones or aldehydes. Its ability to undergo various transformations while maintaining stability makes it particularly valuable in synthetic chemistry.
The synthesis of 2,2,4,4-tetramethyl-3-pentanone imine at laboratory scale employs several well-established methodologies. The most common approach involves the direct condensation reaction between 2,2,4,4-tetramethyl-3-pentanone and ammonia or primary amines under controlled conditions . This method typically operates at temperatures ranging from room temperature to 60°C, achieving yields of 70-90% with reaction times of 2-24 hours .
Laboratory preparations benefit from the compound's inherent stability as the only stable aliphatic imine [2], which simplifies handling and storage procedures. The reaction conditions can be optimized by utilizing molecular sieves as water-removing agents, which drive the equilibrium toward imine formation [3]. Molecular sieve 5A, when activated at 160°C for 5 hours under vacuum, efficiently promotes the condensation reaction even for relatively bulky ketimines [3].
Alternative laboratory methods include solvent-free synthesis techniques employing pressure reduction methods [4]. These approaches achieve yields of 90-99% under room temperature conditions with reaction times of 1-3 hours [4]. The pressure reduction technique effectively removes water formed during the condensation reaction, driving the equilibrium toward product formation without the need for organic solvents.
Microwave-assisted synthesis has emerged as another effective laboratory-scale method, utilizing solid acid catalysts to achieve yields of 72-99% with significantly reduced reaction times of 2-4 hours [5]. This method operates at elevated temperatures (120-180°C) but provides enhanced reaction rates and improved yields compared to conventional heating methods.
Industrial production of 2,2,4,4-tetramethyl-3-pentanone imine requires scaled-up processes that prioritize efficiency, cost-effectiveness, and environmental sustainability. Continuous flow synthesis represents the most promising industrial approach, offering precise control over reaction parameters and improved safety profiles [6].
The industrial synthesis typically employs continuous flow reactors with residence times optimized for maximum throughput. These systems can achieve production rates of several kilograms per hour while maintaining high purity standards (>98%) [6]. The continuous nature of the process allows for better heat management and reduces the risks associated with batch processing of potentially hazardous materials.
Hybrid batch-continuous processes have been developed to combine the advantages of both approaches [6]. These systems utilize batch reactors for initial mixing and continuous systems for product formation and purification. This approach has been successfully implemented in pharmaceutical manufacturing, achieving production quantities of 183 kg with excellent purity control [6].
Industrial processes also incorporate process analytical technology (PAT) to monitor reaction progress in real-time, ensuring consistent product quality and enabling rapid response to process deviations [6]. The integration of online analytical methods allows for continuous quality control and optimization of reaction conditions.
Solid acid catalysts play a crucial role in the efficient synthesis of 2,2,4,4-tetramethyl-3-pentanone imine. K-10 montmorillonite has been identified as an effective solid acid catalyst for imine synthesis [5]. This clay-based catalyst operates at elevated temperatures (175°C) and provides yields of 70-98% with reaction times of 24 hours [5].
The mechanism of solid acid catalysis involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack by the amine [5]. The superacidic perfluorinated resin sulfonic acid Nafion-H has also been successfully employed as a solid acid catalyst, offering enhanced acidity and improved reaction rates [5].
Aluminum hydrosilicate catalysts have emerged as versatile systems for imine synthesis, offering unique advantages in terms of activity and selectivity. Aluminum-modified silicates incorporated into SBA-15 frameworks provide excellent catalytic activity for imine formation [8]. These catalysts operate at moderate temperatures (100-125°C) and achieve yields of 78-89% with reaction times of 2-6 hours [8].
The aluminum aluminosilicate-supported systems demonstrate exceptional stability and can be recycled multiple times without significant deactivation [8]. The incorporation of aluminum into the silicate framework creates both Lewis acid and Brønsted acid sites, providing dual catalytic functionality for imine formation.
Cationic aluminum hydride complexes have been developed as highly efficient catalysts for imine synthesis [9]. These electronically unsaturated aluminum species exhibit high Lewis acidity and catalyze the formation of imines through Lewis acid activation mechanisms [9]. The catalysts operate under mild conditions and demonstrate excellent functional group tolerance.
Zeolite-based catalysts offer unique advantages in imine synthesis due to their well-defined pore structures and tunable acidity. Scandium-loaded zeolites have been successfully employed as heterogeneous catalysts for imine formation, achieving yields of 92-98% with remarkably short reaction times of 10-35 minutes [10].
The zeolite framework provides shape selectivity and enables the synthesis of specific imine products through size and shape constraints [10]. The incorporation of scandium(III) ions into the zeolite structure creates active sites that promote imine formation through both Lewis acid and Brønsted acid mechanisms.
Hierarchical zeolite systems with modified pore structures have been developed to accommodate larger substrates while maintaining high catalytic activity [11]. These systems incorporate both microporous and mesoporous domains, enabling access to active sites for bulky reactants while maintaining the structural integrity of the zeolite framework.
Metal-exchanged zeolites have been explored for solvent-free imine synthesis, with cobalt(II)-exchanged zeolites demonstrating particular effectiveness [12]. These systems enable liquid-phase synthesis of imines via N-alkylation of aromatic amines with alcohols, providing an environmentally friendly alternative to traditional synthetic methods.
Green chemistry approaches to 2,2,4,4-tetramethyl-3-pentanone imine synthesis emphasize environmental sustainability and reduced environmental impact. Supercritical carbon dioxide (sc-CO2) has been developed as a traceless, renewable reaction medium for imine synthesis [13]. This approach operates at moderate conditions (35-55°C, 15 MPa) and achieves yields of 80-95% with reaction times of 6-18 hours [13].
The autocatalytic mechanism in supercritical CO2 involves the formation of carbonic acid from water released during the condensation reaction, which accelerates the imine formation process [13]. This eliminates the need for additional acid catalysts and provides a completely green synthetic pathway.
Aqueous-based imine synthesis represents another green chemistry approach, utilizing water as the primary solvent [14]. This method has been validated for over 400 unique imines and demonstrates the potential for commercial-scale manufacturing [14]. The process can be tuned with water as co-solvent to optimize polarity and achieve rapid product formation within seconds to minutes.
Mechanochemical synthesis using single-screw extrusion (SSE) provides a solvent-free, continuous method for imine synthesis [15]. This approach achieves near-quantitative yields without solvents or catalysts, operating at temperatures of 100°C with residence times of 3-4 minutes [15]. The method demonstrates excellent scalability and energy efficiency compared to traditional batch processes.
The purification of 2,2,4,4-tetramethyl-3-pentanone imine requires careful consideration of its chemical properties and stability. Distillation remains the most common purification method, with the compound exhibiting a boiling point of 164°C at atmospheric pressure [16]. The purification typically achieves purities exceeding 98% when performed under controlled conditions [16].
Bulb-to-bulb distillation at reduced pressure (25-40°C, 0.5 mmHg) provides an effective method for removing side products and achieving analytical purity [17]. This technique is particularly useful for heat-sensitive compounds and prevents thermal decomposition during purification.
Crystallization methods can be employed when the imine forms crystalline solids with appropriate solvents [18]. Ethanol and methanol have been identified as effective crystallization solvents, achieving purities of 95-99% through recrystallization procedures [18]. The antisolvent precipitation technique, where hexanes are added to induce crystallization, provides a direct method for product isolation from reaction mixtures [19].
Selective solvent extraction represents an alternative purification approach, utilizing the differential solubility of the imine in various organic solvents [18]. This method involves multiple washing steps with carefully selected solvent systems to remove unreacted starting materials and side products while preserving the imine product.
Column chromatography is generally avoided for imine purification due to the susceptibility of the imine bond to hydrolysis on acidic silica gel surfaces [18]. However, when necessary, neutral silica gel can be employed with appropriate precautions to minimize hydrolysis, typically achieving purities of 85-95% [18].
Flammable;Irritant